2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine
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Overview
Description
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an ethyl group at the 2-position and a thiazol-2-yl group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions . The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: A core structure similar to 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine but without the ethyl and thiazol-2-yl groups.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a thiazole ring fused to a pyridine ring.
Pyrano[2,3-d]thiazole: A compound with a pyran ring fused to a thiazole ring.
Uniqueness
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the ethyl and thiazol-2-yl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
443148-33-2 |
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Molecular Formula |
C11H9N3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-ethyl-4-(1,3-thiazol-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H9N3S2/c1-2-8-13-7-3-5-15-10(7)9(14-8)11-12-4-6-16-11/h3-6H,2H2,1H3 |
InChI Key |
YNBYJWXOQPYWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)C3=NC=CS3)SC=C2 |
Origin of Product |
United States |
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